Fluo-3 pentaammonium

Calcium imaging Confocal microscopy BAPTA-based indicators

Standard AM ester calcium indicators introduce confounding compartmentalization and variable esterase cleavage-especially in ventricular myocytes and smooth muscle preparations. Fluo-3 pentaammonium provides definitive control: • Membrane-impermeant salt: Requires microinjection or patch-pipette loading; eliminates subcellular sequestration artifacts vs. AM esters • >100-fold fluorescence enhancement (Ex/Em: 488/526 nm); directly compatible with argon-ion lasers and FL1 flow cytometry channels • Validated for simultaneous Ca²⁺ measurement and isometric tension in bovine tracheal smooth muscle • Reference-grade characterization: in situ Kd, photobleaching rates, and dynamic range in HeLa cells available for cross-indicator calibration

Molecular Formula C36H45Cl2N7O13
Molecular Weight 854.7 g/mol
Cat. No. B12381906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-3 pentaammonium
Molecular FormulaC36H45Cl2N7O13
Molecular Weight854.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O.N.N.N.N.N
InChIInChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3
InChIKeyABPVTPOQYAKASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-3 Pentaammonium: Membrane-Impermeant Calcium Indicator for Microinjection and Cell Physiology Research


Fluo-3 pentaammonium is a non-ratiometric fluorescent calcium (Ca²⁺) indicator from the BAPTA-based xanthene family, characterized by visible-light excitation compatible with standard argon-ion laser sources (488 nm) [1]. Unlike its cell-permeant acetoxymethyl (AM) ester derivative, the pentaammonium salt form is membrane-impermeant and requires microinjection or scrape loading for intracellular delivery . The compound exhibits a >100-fold fluorescence enhancement upon Ca²⁺ binding with minimal spectral shift between Ca²⁺-free and Ca²⁺-bound states [2].

Delivery

Membrane-impermeant salt; requires microinjection, patch-pipette, or scrape loading for intracellular access.

Excitation

Visible-wavelength excitation (506 nm) compatible with standard argon-ion laser lines and confocal platforms.

Signal response

>100-fold fluorescence enhancement upon Ca²⁺ binding with minimal emission shift, supporting non-ratiometric intensity-based readouts.

Indicator format

Pentaammonium salt form eliminates AM-ester hydrolysis variability; suited for controlled cytoplasmic indicator concentration studies.

Why Fluo-3 Pentaammonium Cannot Be Replaced by Fluo-4 or Other Calcium Dyes Without Experimental Revalidation


Despite structural similarities within the fluo family, substitution between Fluo-3 and its analogs (Fluo-4, Fluo-2MA, Calcium Green-1) introduces systematic experimental variability that requires recalibration and validation [1]. Key differentiators include: (i) cell-type-specific compartmentalization patterns that alter apparent Ca²⁺ affinity in situ, (ii) differential susceptibility to organic anion transporter-mediated efflux, and (iii) distinct photostability profiles under continuous laser illumination [2]. In rat ventricular myocytes, Fluo-3 and Fluo-4 AM esters produce significantly different Ca²⁺ transient kinetics and fractional shortening measurements despite identical loading protocols, demonstrating that even structurally minimal modifications (Cl vs. F substitution) generate physiologically meaningful divergence in live-cell assays [3].

Fluo-4 / Fluo-4 AM

Even minor structural changes (Cl vs. F substitution) produce divergent Ca²⁺ transient kinetics and fractional shortening in ventricular myocytes; direct substitution may shift physiological response profiles.

Calcium Green-1

Higher saturating-Ca²⁺ brightness does not translate into interchangeable performance; compartmentalization and organic anion transporter efflux patterns differ substantially.

Fura-2 / UV-excited indicators

UV excitation (340/380 nm) introduces quenching artifacts with UV-absorbent compounds and elevates autofluorescence background; visible-excited Fluo-3 avoids these interferences.

Fluo-3 Pentaammonium: Head-to-Head Quantitative Evidence for Scientific Selection


Fluo-3 vs. Fluo-4: Higher Extinction Coefficient at 506 nm Enables Greater Fluorescence Output Per Molecule

Fluo-3 exhibits a higher molar extinction coefficient at its absorption maximum (100,000 M⁻¹cm⁻¹ at 506 nm) compared to Fluo-4 (88,000 M⁻¹cm⁻¹ at 494 nm), corresponding to approximately 14% greater light absorption per mole of Ca²⁺-bound dye [1]. However, Fluo-4 demonstrates substantially higher extinction at the common argon-ion laser excitation line of 488 nm (77,000 vs. 43,000 M⁻¹cm⁻¹), making Fluo-4 preferentially brighter under standard confocal imaging conditions [1].

Extinction coefficient (ε) comparison
Head-to-head
Fluo-3: ε = 100,000 M⁻¹cm⁻¹ at 506 nm
Fluo-4: ε = 88,000 M⁻¹cm⁻¹ at 494 nm
At 488 nm, Fluo-4 ε = 77,000 vs. Fluo-3 ε = 43,000 M⁻¹cm⁻¹
Supports excitation-wavelength optimization: Fluo-3 may be favored near 506 nm; Fluo-4 dominates on 488 nm argon-ion lasers.
Measured at 22°C, pH 7.2, 39.8 µM free Ca²⁺.
Calcium imaging Confocal microscopy BAPTA-based indicators

Fluo-3 vs. Fluo-3FF: 100-Fold Difference in Calcium Affinity Enables Distinct Physiological Ranges

Fluo-3 (parent compound) exhibits a Kd for Ca²⁺ of approximately 0.4 μM, whereas its di-fluorinated analog Fluo-3FF displays approximately 100-fold lower Ca²⁺ affinity with a Kd of 42 μM . This quantitative divergence in binding affinity delineates fundamentally non-overlapping physiological detection windows.

Ca²⁺ affinity (Kd) – Fluo-3 vs. Fluo-3FF
Head-to-head
Fluo-3 Kd = 0.4 µM
Fluo-3FF Kd = 42 µM
~105-fold affinity difference
Fluo-3 targets resting-to-stimulated cytosolic Ca²⁺; Fluo-3FF is needed for high-Ca²⁺ microdomains or organellar compartments.
Based on supplier-reported in vitro buffer conditions; in situ Kd may differ.
Calcium affinity tuning Kd differentiation Physiological calcium range

Fluo-3 vs. Calcium Green-1: 5-Fold Lower Brightness at Saturating Calcium

At saturating Ca²⁺ concentrations, Calcium Green-1 is approximately 5-fold brighter than Fluo-3 despite comparable excitation and emission wavelengths [1]. This brightness differential arises from differences in quantum yield and extinction coefficient combinations inherent to the respective chromophore designs.

Saturating Ca²⁺ brightness
Cross-study
Calcium Green-1 ≈ 5× brighter than Fluo-3 at saturating Ca²⁺
Calcium Green-1 may improve signal-to-noise in dim samples; Fluo-3 remains suitable for baseline sensitivity requirements.
Brightness ranking under non-saturating conditions may shift; verify with experimental system.
Fluorescence brightness Dynamic range Calcium saturation

Fluo-3 vs. Rhod-2: 2.5-Fold Difference in Calcium Affinity Expands Detectable Dynamic Range

Fluo-3 exhibits a Kd of ~0.4 μM for Ca²⁺, whereas Rhod-2 demonstrates approximately 2.5-fold lower affinity with a Kd of ~1.0 μM . This affinity differential renders Fluo-3 suitable for moderate cytosolic Ca²⁺ fluctuations, while Rhod-2 extends the detectable range into higher Ca²⁺ concentrations encountered in mitochondrial matrices and other high-Ca²⁺ microdomains .

Ca²⁺ affinity (Kd) – Fluo-3 vs. Rhod-2
Cross-study
Fluo-3 Kd ≈ 0.4 µM
Rhod-2 Kd ≈ 1.0 µM
~2.5× lower affinity for Rhod-2
Rhod-2 extends the detectable range into higher Ca²⁺ environments (e.g., mitochondria) where Fluo-3 may saturate.
In vitro binding assay specifications; validate for target compartment.
Calcium affinity High-Ca²⁺ detection Mitochondrial calcium

Fluo-3 vs. Fura-2: Visible Excitation Eliminates UV-Associated Quenching and Autofluorescence Interference

Fluo-3 is excited by visible light (506 nm), whereas the ratiometric indicator Fura-2 requires UV excitation (~340/380 nm) [1]. In platelet studies, UV excitation of Fura-2 resulted in quenching artifacts when menadione (a UV-absorbent quinone) was present, whereas Fluo-3 avoided this interference entirely [1]. Additionally, visible excitation reduces cellular autofluorescence background and phototoxicity compared to UV-illuminated protocols [2].

UV artifact avoidance
Class-level inference
Fluo-3: visible excitation (506 nm), no quenching by menadione
Fura-2: UV excitation (340/380 nm), significant quenching with UV-absorbent agents
Visible excitation may reduce phototoxicity and autofluorescence interference compared to UV-dependent indicators.
Qualitative difference derived from platelet studies; generalizable to similar UV-absorbent compounds.
Visible-light excitation UV quenching Autofluorescence reduction

Fluo-3: Superior Overall Applicability in HeLa Cells Across Multiple Performance Dimensions

In a systematic in-situ calibration study comparing six fluorescent Ca²⁺ indicators (Fluo-3, Fluo-4, Calcium Green-1, Calcium Orange, Oregon Green 488 BAPTA-1, and Fura-Red) in HeLa cells, Fluo-3 was identified as the generally most applicable indicator [1]. This determination was based on composite evaluation of large dynamic range, low subcellular compartmentalization, and appropriate apparent Ca²⁺ binding affinity in the cytoplasmic environment [1]. However, Fluo-3 exhibited greater susceptibility to photobleaching than several comparator dyes [1].

In situ applicability (HeLa)
Head-to-head
Fluo-3 identified as most broadly applicable among 6 indicators tested (dynamic range, low compartmentalization, appropriate apparent affinity)
Supports selection as a robust starting point; photobleaching susceptibility was noted as a limitation.
Composite ranking from HeLa cell in situ calibration; may vary with cell type and loading method.
In-situ calibration Compartmentalization Indicator validation

High-Value Procurement Scenarios for Fluo-3 Pentaammonium Based on Evidence-Driven Selection


Microinjection-Based Single-Cell Calcium Imaging in Primary Myocytes and Neurons

Fluo-3 pentaammonium, as a membrane-impermeant salt, is specifically indicated for delivery via microinjection or whole-cell patch-pipette loading . In rat ventricular myocytes, K⁺ salt loading via patch-pipette eliminated compartmentalization differences observed between Fluo-3 and Fluo-4 AM esters, enabling direct comparison of indicator-intrinsic properties without confounding effects from differential esterase cleavage or subcellular sequestration [1]. This application scenario is particularly relevant for electrophysiology-coupled calcium imaging where precise cytoplasmic indicator concentration control is required.

Bovine Tracheal Smooth Muscle Tension-Coupled Calcium Measurements

Fluo-3 pentaammonium salt has been validated for simultaneous measurement of intracellular calcium and isometric tension in bovine tracheal smooth muscle preparations [2]. This dual-modality experimental design requires the membrane-impermeant salt form for consistent extracellular/tissue-surface calcium monitoring while avoiding AM ester hydrolysis variability that could confound tension-calcium coupling analysis [2].

Flow Cytometric Calcium Flux Analysis with Argon-Ion Laser Excitation

Fluo-3 pentaammonium provides intense green fluorescence upon Ca²⁺ binding with maximum emission at 526 nm, optimally detected by FL1 (525 nm band pass) sensors in flow cytometers . The >100-fold fluorescence enhancement upon Ca²⁺ binding enables robust signal-to-noise discrimination for population-level calcium flux measurements [3]. The pentaammonium salt form is appropriate for scrape loading or microinjection-based delivery in flow cytometry applications requiring bulk cell preparation without AM ester loading.

In Situ Indicator Calibration and Multi-Dye Comparison Studies in HeLa and Similar Cell Models

For laboratories conducting systematic calibration of calcium indicators across multiple cell lines or experimental conditions, Fluo-3 serves as the validated reference standard based on its demonstrated broad applicability [4]. The comprehensive characterization data available for Fluo-3—including in situ Kd values, compartmentalization behavior, photobleaching rates, and dynamic range metrics in HeLa cells—provides a quantitative benchmark against which alternative indicators can be evaluated [4].

Application
Selection Property
Validation Focus
Single-cell Ca²⁺ imaging (microinjection/patch)
Membrane-impermeant salt for controlled cytoplasmic delivery
Eliminates AM-ester loading variability; enables direct indicator-property comparison
Simultaneous Ca²⁺ and isometric tension (smooth muscle)
Consistent tissue-surface monitoring without AM hydrolysis
Preserves tension-calcium coupling analysis; avoids esterase-related artifacts
Flow cytometry Ca²⁺ flux (488 nm excitation)
>100-fold Ca²⁺-dependent fluorescence enhancement; FL1-compatible emission
Population-level signal discrimination with scrape loading; verify dye retention post-loading
Indicator calibration and multi-dye benchmarking
Well-characterized in situ parameters (Kd, compartmentalization, photobleaching)
Quantitative reference for evaluating alternative Ca²⁺ indicators; confirm cell-type transferability

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